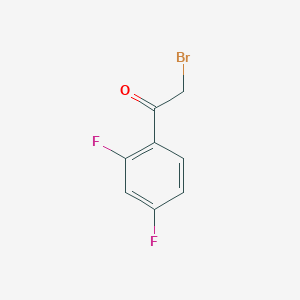

2-Bromo-2',4'-difluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGDTHXBRAAOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378933 | |

| Record name | 2-Bromo-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102429-07-2 | |

| Record name | 2-Bromo-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Brom-2',4'-difluoracetophenon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-difluoroacetophenone is a halogenated organic compound that serves as a versatile building block in organic synthesis. Its unique molecular structure, featuring a bromine atom on the acetyl group and two fluorine atoms on the phenyl ring, imparts specific reactivity that is highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound (CAS No: 102429-07-2).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O | [1][2] |

| Molecular Weight | 235.03 g/mol | [2][3] |

| Appearance | White or colorless to light yellow to light orange powder to lump | [4] |

| Melting Point | 31-35 °C | [3] |

| Flash Point | 51 °C (closed cup) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 102429-07-2 | [1][3] |

| MDL Number | MFCD00142822 | [3] |

| PubChem CID | 2774185 | [2] |

| InChI | 1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | [1][3] |

| InChI Key | CSGDTHXBRAAOHV-UHFFFAOYSA-N | [3] |

| SMILES | Fc1ccc(c(F)c1)C(=O)CBr | [3] |

Table 3: Safety and Handling

| Parameter | Information | Source |

| Signal Word | Danger | [3] |

| Hazard Statements | H228 (Flammable solid), H314 (Causes severe skin burns and eye damage) | [3] |

| Precautionary Statements | P210, P240, P260, P280, P303 + P361 + P353, P305 + P351 + P338 | [3] |

| Storage | Store at 2 - 8 °C | [4] |

| Stability | Moisture sensitive | [5] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2',4'-difluoroacetophenone.

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine

-

Acetic acid

-

Ice-water

-

Dichloromethane (DCM)

-

Sodium sulfate

Procedure:

-

Dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid in a suitable reaction vessel.

-

Cool the solution to 10-15°C.

-

Slowly add 5 ml of bromine dropwise to the solution.

-

After 30 minutes, allow the mixture to warm to 30°C until the reaction initiates, then cool it back down to 15-20°C.

-

Add a further 45 ml of bromine dropwise.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into 1 liter of ice-water and add 400 ml of DCM.

-

Separate the organic phase and wash it three times with water.

-

Dry the organic phase over sodium sulfate.

-

Remove the solvent under vacuum to yield the final product.[6]

Yield: Approximately 220 g (97% of theoretical).[6]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ = 4.47 (s, 2H), 6.92 (mc, 1H), 7.01 (mc, 1H), 8.00 (mc, 1H) in CDCl₃.[6]

Reactivity and Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The bromine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The fluorine atoms on the phenyl ring influence the electron distribution of the molecule, which can enhance the reactivity and selectivity of certain reactions.[7] This makes it a valuable precursor for creating complex molecular structures with desired biological activities.[4][8]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Reactivity of this compound.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-2 ,4 -difluoroacetophenone 97 102429-07-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Spectral Analysis of 2-Bromo-2',4'-difluoroacetophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-2',4'-difluoroacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: 2-bromo-1-(2,4-difluorophenyl)ethanone[1]

-

Synonyms: this compound, 2,4-Difluorophenacyl bromide[1]

-

Molecular Formula: C₈H₅BrF₂O[1]

-

Molecular Weight: 235.02 g/mol [1]

-

Melting Point: 31-35 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectral data for this compound. Due to the limited availability of complete experimental spectra in public databases, some data points, particularly for ¹³C NMR and MS, are predicted based on the analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The spectrum of this compound is characterized by signals from the methylene protons and the aromatic protons.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Probable Assignment |

| 8.00 | mc | 1H | Aromatic H |

| 7.01 | mc | 1H | Aromatic H |

| 6.92 | mc | 1H | Aromatic H |

| 4.47 | s | 2H | -CH₂Br |

Data sourced from a synthesis protocol, which notes the spectrum was recorded in CDCl₃ at 200 MHz.[3]

The methylene protons (-CH₂Br) appear as a singlet at approximately 4.47 ppm.[3] The aromatic region displays complex multiplets due to proton-proton and proton-fluorine couplings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Probable Assignment |

| ~190 | d | C=O |

| ~165 | dd | C-F |

| ~162 | dd | C-F |

| ~132 | d | Aromatic C-H |

| ~122 | d | Aromatic C |

| ~112 | d | Aromatic C-H |

| ~105 | t | Aromatic C-H |

| ~30 | t | -CH₂Br |

Note: These are estimated values. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.

Infrared (IR) Spectroscopy

While a specific peak list for this compound is not available, an ATR-IR spectrum has been noted.[1] The characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (ketone) stretching |

| ~1610, ~1500 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~1100 | Strong | C-F stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not publicly available. The predicted molecular ion peak and a plausible fragmentation pattern under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 234/236 | [M]⁺ | Molecular ion peak (presence of Br isotope) |

| 155 | [M - Br]⁺ | Loss of bromine radical |

| 127 | [C₇H₄F₂]⁺ | Subsequent loss of CO |

| 95 | [C₆H₄F]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum would be recorded on an FT-IR spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the anvil is lowered to ensure good contact. The sample spectrum is then recorded, typically averaging 32 or 64 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Caption: Workflow for the spectral analysis of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

Unveiling the Theoretical Landscape of 2-Bromo-2',4'-difluoroacetophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core theoretical properties of 2-Bromo-2',4'-difluoroacetophenone, a key building block in the synthesis of novel pharmaceutical agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic characteristics, offering a foundational understanding for its application in medicinal chemistry and materials science.

Molecular and Physicochemical Properties

This compound (CAS No: 102429-07-2) is a halogenated aromatic ketone with the molecular formula C₈H₅BrF₂O.[1] Its unique substitution pattern, featuring a bromine atom on the acetyl group and two fluorine atoms on the phenyl ring, imparts specific reactivity and makes it a valuable intermediate in organic synthesis.[2] The presence of these halogens significantly influences the molecule's electronic properties and, consequently, its utility in the development of fluorinated compounds, which are of great interest in medicinal chemistry for their potential to enhance biological activity and metabolic stability.[2][3]

A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2,4-difluorophenyl)ethanone | PubChem[4] |

| CAS Number | 102429-07-2 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₅BrF₂O | PubChem[4] |

| Molecular Weight | 235.03 g/mol | Sigma-Aldrich[5] |

| Melting Point | 31-35 °C | Sigma-Aldrich[5] |

| Appearance | White to light yellow crystalline solid | - |

| XLogP3 | 2.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 233.94918 g/mol | PubChem[4] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |

Theoretical and Computational Insights

While specific computational studies on this compound are not extensively available in the public domain, a comprehensive understanding of its theoretical properties can be inferred from detailed quantum chemical calculations performed on structurally analogous compounds, such as 2,4'-dibromoacetophenone and other halogenated acetophenones. These studies, typically employing Density Functional Theory (DFT), provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes.

Optimized Geometry and Conformational Analysis

Computational studies on similar acetophenones, like 2,4'-dibromoacetophenone, have shown that the molecule adopts a planar conformation where the phenyl ring and the carbonyl group are coplanar to maximize conjugation.[6] The torsion angle between the phenyl ring and the acetyl group is a key determinant of the molecule's conformational stability. For 2'-fluoro-substituted acetophenone derivatives, a strong preference for the s-trans conformation has been observed, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize steric and electrostatic repulsion.[7][8] It is highly probable that this compound also favors a similar planar, s-trans conformation.

Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. For acetophenone derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is centered on the carbonyl group and the adjacent carbon atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

The presence of electron-withdrawing halogen substituents, such as fluorine and bromine, is expected to lower the energies of both the HOMO and LUMO. The fluorine atoms on the phenyl ring will inductively withdraw electron density, affecting the aromatic system's electronic character. The bromine atom on the acetyl group also contributes to the molecule's electrophilicity.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For halogenated aromatic ketones, the MEP map typically shows a region of negative potential (red) around the carbonyl oxygen, indicating its nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms of the phenyl ring and, notably, a "sigma-hole" on the halogen atoms, which can participate in halogen bonding.

Below is a conceptual workflow for performing a computational analysis of this compound.

Caption: A generalized workflow for the computational analysis of this compound using DFT.

Spectroscopic Properties

The theoretical understanding of this compound is complemented by its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂Br) protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methylene protons will appear as a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group and bromine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will resonate at a significantly downfield chemical shift (typically >190 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts influenced by the fluorine substituents. The methylene carbon will be observed in the aliphatic region, shifted downfield by the bromine atom.

Table 2: Predicted and Experimental Spectroscopic Data

| Data Type | Predicted/Experimental Peaks and Interpretation |

| ¹H NMR | Aromatic protons (multiplet, ~6.9-8.0 ppm), -CH₂Br (singlet, ~4.47 ppm)[9] |

| ¹³C NMR | C=O (>190 ppm), Aromatic C (110-165 ppm), -CH₂Br (~30-40 ppm) |

| IR (cm⁻¹) | C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the most prominent absorption band will be the carbonyl (C=O) stretch, which is expected in the region of 1680-1700 cm⁻¹.[10] The presence of conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic ketones.[11] Other characteristic absorptions include aromatic C=C stretching vibrations, C-F stretching, and C-Br stretching.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2',4'-difluoroacetophenone. A typical experimental protocol is as follows:

-

Dissolve 2',4'-difluoroacetophenone in a suitable solvent, such as acetic acid.

-

Cool the solution in an ice bath.

-

Add bromine dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization.

Role in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of phosphodiesterases (PDEs) and as neuroprotective agents for the potential treatment of neurodegenerative diseases like Alzheimer's.

Precursor to Phosphodiesterase (PDE) Inhibitors

Derivatives of this compound have been explored for the synthesis of PDE inhibitors.[12] PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[9] Inhibition of specific PDEs can lead to therapeutic effects in a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.

The general role of PDE inhibitors in a signaling pathway is depicted below.

Caption: Generalized signaling cascade showing the role of PDE and the action of a PDE inhibitor.

Application in Neuroprotective Agent Synthesis

The development of neuroprotective agents is a critical area of research, particularly for diseases like Alzheimer's.[6][13] Several therapeutic strategies for Alzheimer's disease focus on targeting pathways involved in neuroinflammation, tau pathology, and amyloid-beta plaque formation.[4][14] Benzylideneacetophenone derivatives, which can be synthesized from precursors like this compound, have demonstrated neuroprotective effects by modulating signaling cascades such as the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[15]

The logical relationship for the application of this compound in developing neuroprotective agents is outlined below.

Caption: Logical flow from the precursor molecule to its potential therapeutic application.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its theoretical properties, dictated by its unique halogen substitution pattern, provide a foundation for its versatile reactivity. A thorough understanding of its electronic structure, spectroscopic characteristics, and synthetic accessibility is paramount for researchers aiming to leverage this compound in the design and development of novel, high-value chemical entities. This guide serves as a comprehensive resource to facilitate such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Alzheimer’s Disease Pharmacotherapy: The Potential for Drug Repurposing [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel targets for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Treatments for Alzheimer Disease Disorders [practicalneurology.com]

- 14. researchgate.net [researchgate.net]

- 15. The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-2',4'-difluoroacetophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2',4'-difluoroacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a brominated α-carbon and a difluorinated phenyl ring, imparts valuable reactivity and properties for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, catering to researchers, scientists, and professionals in drug development.

Introduction and Discovery

While the precise moment of discovery and the identity of the first to synthesize this compound are not definitively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The strategic incorporation of fluorine atoms into organic molecules gained significant traction in the 20th century, driven by the unique and often beneficial changes in chemical and biological properties that fluorination imparts.

The synthesis of α-haloketones, a class of compounds to which this compound belongs, has been a fundamental transformation in organic chemistry for over a century. These compounds are highly valued for their utility as electrophilic building blocks in a wide array of chemical reactions. The development of selective bromination techniques for ketones has been a continuous area of research, with methods evolving to offer greater efficiency, selectivity, and milder reaction conditions.

The earliest widely cited synthesis of this compound appears in the patent literature, notably in the patent WO2003/76405, published in 2003. This suggests that while the compound may have been synthesized earlier on a smaller, undocumented scale, its significance as a key intermediate became more pronounced in the early 21st century, coinciding with a surge in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with a distinct melting point, indicating its purity. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 102429-07-2 | [1] |

| Molecular Formula | C₈H₅BrF₂O | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 31-35 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents such as dichloromethane and acetic acid. | [1] |

Synthesis

The most well-documented and widely practiced method for the synthesis of this compound is through the direct α-bromination of 2',4'-difluoroacetophenone.

Experimental Protocol: Bromination of 2',4'-Difluoroacetophenone

This protocol is adapted from the procedure described in patent WO2003/76405.[1]

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine

-

Acetic Acid

-

Dichloromethane (DCM)

-

Ice-water

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.

-

Cool the solution to 10-15°C.

-

Slowly add 5 ml of bromine dropwise to the solution.

-

After 30 minutes, warm the mixture to 30°C to initiate the reaction.

-

Once the reaction has started, cool the mixture back down to 15-20°C.

-

Add a further 45 ml of bromine dropwise.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction by pouring the mixture into 1 liter of ice-water.

-

Extract the product with 400 ml of dichloromethane.

-

Wash the organic phase three times with water.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Yield: 220 g (97% of theoretical).[1]

Synthesis Workflow

References

An In-depth Technical Guide to 2-Bromo-2',4'-difluoroacetophenone: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2',4'-difluoroacetophenone, a key building block in modern medicinal chemistry. This document details its nomenclature, chemical and physical properties, and its significant role as a synthetic intermediate, particularly in the development of antifungal agents.

Nomenclature and Synonyms

This compound is a substituted acetophenone characterized by a bromine atom at the alpha-carbon and two fluorine atoms on the phenyl ring. Its systematic and common names are crucial for accurate identification in research and commerce.

The IUPAC name for this compound is 2-bromo-1-(2,4-difluorophenyl)ethanone [1]. It is also widely known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Common Synonyms | 2,4-Difluorophenacyl bromide[1][2] |

| 2',4'-Difluorophenacyl bromide | |

| IUPAC Name | 2-bromo-1-(2,4-difluorophenyl)ethanone[1] |

| CAS Number | 102429-07-2[1][2][3] |

| Molecular Formula | C₈H₅BrF₂O[1][2][3] |

| PubChem CID | 2774185[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 235.03 g/mol [3] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 31-35 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

| SMILES String | FC1=CC=C(C(F)=C1)C(=O)CBr |

| InChI Key | CSGDTHXBRAAOHV-UHFFFAOYSA-N |

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of heterocyclic compounds, a class of molecules with broad therapeutic applications. Its most notable role is in the production of triazole antifungal agents.

The presence of the α-bromo ketone functionality makes it highly reactive towards nucleophiles, facilitating the construction of more complex molecular architectures. The difluorophenyl moiety is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets.

Intermediate for Antifungal Agents

This compound is a crucial precursor for the synthesis of potent antifungal drugs such as fluconazole and voriconazole. These drugs belong to the triazole class of antifungals and function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. By disrupting this pathway, triazole antifungals effectively halt fungal growth and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a triazole derivative, illustrating its practical application in a laboratory setting.

Synthesis of this compound

This protocol describes the bromination of 2',4'-difluoroacetophenone to yield the target compound.

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine (Br₂)

-

Acetic acid

-

Dichloromethane (DCM)

-

Ice-water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid in a suitable reaction vessel.

-

Cool the solution to 10-15°C using an ice bath.

-

Slowly add 5 ml of bromine dropwise to the cooled solution.

-

After 30 minutes, allow the mixture to warm to 30°C. Once the reaction initiates (indicated by a color change), cool the mixture back down to 15-20°C.

-

Add a further 45 ml of bromine dropwise, maintaining the temperature between 15-20°C.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction by adding 1 liter of ice-water and 400 ml of DCM.

-

Transfer the mixture to a separatory funnel. Wash the organic phase three times with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (A Fluconazole Precursor)

This protocol outlines the synthesis of a key triazole intermediate from this compound.

Materials:

-

This compound

-

1H-1,2,4-Triazole

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.2 equivalents) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1 equivalent) in acetone dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired triazole derivative.

Visualizing Chemical and Biological Pathways

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of the resulting antifungal agents.

Caption: Synthetic route from 2',4'-difluoroacetophenone to a key triazole intermediate.

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Bromo-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2',4'-difluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of the α-bromo ketone functional group, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly substituted thiazoles. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physical and chemical properties, safety and handling procedures, and key applications in synthetic chemistry. Detailed experimental protocols for its use in the Hantzsch thiazole synthesis are also presented, alongside visual representations of reaction workflows.

Introduction

This compound, with the CAS number 102429-07-2, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of a bromine atom on the α-carbon to the carbonyl group imparts high reactivity towards nucleophiles, while the difluorinated phenyl ring can influence the biological activity and pharmacokinetic properties of the resulting molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical behavior of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrF₂O | [2] |

| Molecular Weight | 235.03 g/mol | [3] |

| Appearance | White or colorless to light yellow to light orange powder/lump | [1] |

| Melting Point | 31-35 °C | [3] |

| Flash Point | 51 °C (closed cup) | [4] |

| CAS Number | 102429-07-2 | [2] |

Stability and Handling

Stability

This compound is a flammable solid and should be handled with care.[4] It is sensitive to moisture and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Exposure to heat, sparks, open flames, and other ignition sources should be avoided.[4]

Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances may lead to vigorous reactions.

Hazardous Decomposition Products

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide and hydrogen fluoride).[5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Chemical-resistant gloves and protective clothing.[4]

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.[4]

Reactivity

The reactivity of this compound is dominated by the α-bromo ketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This is a fundamental reaction for introducing diverse functional groups at the α-position.

Caption: General workflow of a nucleophilic substitution reaction.

Hantzsch Thiazole Synthesis

One of the most significant applications of α-bromo ketones like this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromo ketone with a thioamide (or thiourea) to form a thiazole ring, a common scaffold in many biologically active molecules.[6]

Caption: Simplified pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes the bromination of 2',4'-difluoroacetophenone.

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine

-

Acetic Acid

-

Dichloromethane (DCM)

-

Ice-water

-

Sodium sulfate

Procedure:

-

Dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid in a suitable reaction vessel.

-

Cool the solution to 10-15°C.

-

Slowly add 5 ml of bromine dropwise to the solution.

-

After 30 minutes, warm the mixture to 30°C until the reaction initiates, then cool it back to 15-20°C.

-

Add a further 45 ml of bromine dropwise.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction by adding 1 L of ice-water and 400 ml of DCM.

-

Separate the organic phase and wash it three times with water.

-

Dry the organic phase over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Hantzsch Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole

This protocol details the synthesis of a thiazole derivative using this compound.

Materials:

-

2-Bromo-1-(2,4-difluorophenyl)ethanone

-

Thiourea

-

Ethanol (95%)

-

10% Sodium Hydroxide (NaOH) solution

-

Ice-water

Procedure:

-

To a round-bottom flask, add 2-Bromo-1-(2,4-difluorophenyl)ethanone (e.g., 49.48 mmol) and 100 mL of 95% ethanol.

-

Add thiourea (e.g., 54.43 mmol) to the flask.

-

Heat the reaction mixture to reflux for five hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction by pouring it into ice water.

-

Remove most of the ethanol under reduced pressure.

-

Basify the residue to a pH of 7-8 using a 10% NaOH solution, which should cause a solid to precipitate.

-

Collect the solid product by filtration and dry it.

Summary of Quantitative Data

| Parameter | Value | Reference(s) |

| Molecular Weight | 235.03 g/mol | [3] |

| Melting Point | 31-35 °C | [3] |

| Flash Point | 51 °C | [4] |

| Purity (Typical) | ≥ 97% (GC) | [3] |

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its stability and handling require adherence to standard laboratory safety procedures for flammable and moisture-sensitive compounds. The primary utility of this compound lies in its ability to undergo nucleophilic substitution and to serve as a key precursor in the synthesis of heterocyclic systems, most notably thiazoles via the Hantzsch synthesis. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the fields of medicinal chemistry and drug development to effectively and safely utilize this important synthetic intermediate.

References

- 1. This compound | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-2 ,4 -difluoroacetophenone 97 102429-07-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. azom.com [azom.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-2',4'-difluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-2',4'-difluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a robust theoretical framework for predicting its solubility, alongside detailed experimental protocols for its empirical determination.

Introduction and Physicochemical Properties

This compound (CAS No: 102429-07-2) is a halogenated ketone widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is critical for reaction optimization, purification processes like crystallization, formulation development, and ensuring process safety and efficiency.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₅BrF₂O[1]

-

Molecular Weight: 235.03 g/mol [2]

-

Appearance: Solid

-

Melting Point: 31-35 °C[2]

-

Structure: The molecule consists of a difluorinated phenyl ring attached to a bromoacetyl group. The presence of the polar ketone group and the electronegative halogen atoms (F, Br) introduces significant polarity, while the aromatic ring contributes nonpolar characteristics.

Predicted Solubility Profile

The table below summarizes the predicted solubility of this compound in common organic solvents, categorized by solvent type. These predictions are based on an analysis of molecular structure and polarity.

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Moderate to High | The hydroxyl group in protic solvents can hydrogen bond with the ketone oxygen of the solute. The overall polarity is compatible. |

| Polar Aprotic | Acetone, DMSO | High | High | These solvents have strong dipole moments that can effectively solvate the polar ketone and halogenated parts of the molecule without the steric hindrance of H-bonding. |

| Polar Aprotic | Ethyl Acetate | Moderate | Moderate | As a moderately polar ester, it should effectively dissolve the compound through dipole-dipole interactions. |

| Chlorinated | Dichloromethane | Moderate | High | Chlorinated solvents are effective at dissolving compounds with mixed polarity, including halogenated aromatics. A similar compound is slightly soluble in Chloroform.[3] |

| Aromatic | Toluene | Low | Low to Moderate | The aromatic ring of toluene can interact favorably with the difluorophenyl ring of the solute via π-stacking, but it may struggle to solvate the polar ketone group. |

| Nonpolar Alkanes | Hexane, Heptane | Very Low | Low to Insoluble | The significant polarity of the ketone and halogens makes it unlikely to dissolve well in highly nonpolar, aliphatic solvents where only weak van der Waals forces exist. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Pathway for Solvent Selection

For drug development professionals, selecting an appropriate solvent system is a critical decision. The following diagram outlines a logical pathway for this process, starting from theoretical prediction to experimental validation.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its molecular structure. Its mixed polarity suggests high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for empirical determination. This combination of theoretical prediction and practical methodology equips researchers and drug development professionals with the necessary tools to effectively handle and utilize this important chemical intermediate.

References

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 2-Bromo-2',4'-difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-2',4'-difluoroacetophenone is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromoacetyl group attached to a difluorinated phenyl ring, suggests a high degree of electrophilic reactivity and potential for engaging in various biological interactions. Fluorinated compounds, in particular, are crucial in medicinal chemistry for their ability to enhance metabolic stability and biological activity.[1]

Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the fundamental properties of such molecules at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms before undertaking complex and costly experimental synthesis.[2] This in silico approach accelerates the design-test-analyze cycle in drug development and materials science.

This guide details a standard workflow for conducting DFT calculations on this compound, from initial structure optimization to the analysis of its electronic and spectroscopic characteristics. It also emphasizes the critical step of validating theoretical data against experimental results to ensure the reliability of the computational model.

Theoretical & Computational Methodology

The recommended theoretical framework for studying molecules of this nature is Density Functional Theory (DFT). DFT has proven to be a highly efficient and accurate method for predicting molecular properties by modeling electron correlation at a lower computational cost than traditional ab initio methods.[3]

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[2]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational efficiency for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation terms.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta Pople-style basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate modeling of bond angles and anisotropic electron densities.

Studies on similar molecules, such as 2,4'-dibromoacetophenone, have successfully employed the B3LYP/6-311++G(d,p) level of theory to achieve results consistent with experimental data.[2]

Computational Protocol

A systematic computational workflow ensures reproducibility and accuracy. The following steps outline the protocol for calculating the properties of this compound.

-

Molecular Structure Input: The initial 3D structure of the molecule can be generated using molecular building software (e.g., Avogadro, GaussView). The CAS number for this compound is 102429-07-2.

-

Geometry Optimization: A full geometry optimization is performed to locate the global minimum on the potential energy surface. This step calculates the forces on each atom and iteratively adjusts their positions until a stable conformation with no net forces is achieved.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It predicts the theoretical infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data.

-

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

-

Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.

-

-

Thermodynamic Properties: The frequency calculation also yields thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a specified temperature and pressure.

Experimental Validation Protocols

Theoretical calculations must be benchmarked against experimental data to be considered reliable. Vibrational spectroscopy is an excellent method for this validation, as calculated frequencies can be directly compared to experimental spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to its fundamental vibrational modes.

-

Protocol: An Attenuated Total Reflectance (ATR) FT-IR spectrum of solid-phase this compound can be obtained. A small amount of the powdered sample is placed on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded in the 4000-400 cm⁻¹ range. Experimental ATR-IR spectra for this compound are available in spectral databases.[4]

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is particularly useful for observing symmetric vibrations and vibrations of non-polar functional groups.

-

Protocol: A sample of this compound is placed in a sample holder and irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG). The scattered light is collected and analyzed to generate the Raman spectrum. Experimental Raman data for this molecule has also been reported.[4]

Data Presentation and Analysis

The quantitative results from the DFT calculations should be organized systematically for clarity and comparison.

Optimized Geometrical Parameters

The calculated bond lengths, bond angles, and dihedral angles define the molecule's 3D structure. These would ideally be compared to X-ray crystallography data, though none is currently available in the public domain for this specific molecule.

Table 1: Calculated Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

|---|---|---|---|

| C1-C2 | [calc. value] | C1-C2-C3 | [calc. value] |

| C=O | [calc. value] | C-C=O | [calc. value] |

| C-Br | [calc. value] | C-C-Br | [calc. value] |

| C-F | [calc. value] | C-C-F | [calc. value] |

| (...etc.) | [calc. value] | (...etc.) | [calc. value] |

Vibrational Analysis

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR | Experimental Raman | Calculated (Scaled) | Vibrational Assignment (PED) |

|---|---|---|---|

| [exp. value] | [exp. value] | [calc. value] | e.g., C=O stretch |

| [exp. value] | [exp. value] | [calc. value] | e.g., Aromatic C-H stretch |

| [exp. value] | [exp. value] | [calc. value] | e.g., C-F stretch |

| [exp. value] | [exp. value] | [calc. value] | e.g., CH₂ wag |

| (...etc.) | (...etc.) | (...etc.) | (...etc.) |

PED: Potential Energy Distribution analysis assigns the contribution of different internal coordinates to each normal mode.

Electronic Properties

The FMOs are key to understanding a molecule's electronic behavior and reactivity.

Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO (E_HOMO) | [calc. value] |

| Energy of LUMO (E_LUMO) | [calc. value] |

| HOMO-LUMO Energy Gap (ΔE) | [calc. value] |

| Ionization Potential (I ≈ -E_HOMO) | [calc. value] |

| Electron Affinity (A ≈ -E_LUMO) | [calc. value] |

Thermodynamic Properties

These properties are essential for predicting the stability and behavior of the molecule at different temperatures.

Table 4: Calculated Thermodynamic Properties at 298.15 K and 1 atm

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | [calc. value] (kcal/mol) |

| Enthalpy (H) | [calc. value] (Hartree) |

| Gibbs Free Energy (G) | [calc. value] (Hartree) |

| Entropy (S) | [calc. value] (cal/mol·K) |

Conclusion

This guide provides a robust and detailed framework for the quantum chemical investigation of this compound. By following the outlined computational and experimental validation protocols, researchers can generate high-quality, reliable data on the molecule's geometric, vibrational, and electronic properties. The resulting insights are invaluable for understanding its chemical reactivity, guiding its synthesis into more complex structures, and predicting its potential as a pharmacophore or advanced material building block. The systematic presentation of data in the provided tables and the conceptual workflows visualized in the diagrams offer a clear path for a comprehensive analysis. This work serves as a foundational resource for future in silico and experimental studies on this and structurally related compounds.

References

Methodological & Application

synthesis of 2-Bromo-2',4'-difluoroacetophenone from 2',4'-difluoroacetophenone

Application Notes: Synthesis of 2-Bromo-2',4'-difluoroacetophenone

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique reactivity, stemming from the bromine and difluoro substituents, makes it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds which often exhibit enhanced biological activity and metabolic stability.[1] This document provides a detailed protocol for the synthesis of this compound via the bromination of 2',4'-difluoroacetophenone.

Reaction Principle

The synthesis involves the α-bromination of the ketone, 2',4'-difluoroacetophenone. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine on the enol intermediate to yield the α-brominated product. Acetic acid is a suitable solvent as it can also act as a catalyst for the enolization step.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2',4'-Difluoroacetophenone | [2] |

| Brominating Agent | Bromine (Br₂) | [2] |

| Solvent | Acetic Acid | [2] |

| Reactant Molar Ratio (Starting Material:Bromine) | 1 : 1.05 (approx.) | [2] |

| Reaction Temperature | 10 - 30 °C | [2] |

| Reaction Time | 6.25 hours | [2] |

| Product Yield | 97% | [2] |

| Product Purity | Not specified, but ¹H-NMR data is consistent with the desired product. | [2] |

| ¹H-NMR (200 MHz, CDCl₃) | δ = 4.47 (s, 2H), 6.92 (mc, 1H), 7.01 (mc, 1H), 8.00 (mc, 1H) | [2] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2',4'-difluoroacetophenone.

Materials:

-

2',4'-Difluoroacetophenone (150 g, 961 mmol)

-

Bromine (50 ml total)

-

Acetic Acid (750 ml)

-

Dichloromethane (DCM) (400 ml)

-

Ice-water (1 L)

-

Sodium Sulfate (anhydrous)

Equipment:

-

Multi-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating/cooling system

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.

-

Initial Cooling: Cool the solution to 10-15°C using an ice bath.

-

Initial Bromine Addition: Slowly add 5 ml of bromine dropwise to the stirred solution, maintaining the temperature between 10-15°C.

-

Reaction Initiation: After the initial addition is complete, allow the mixture to stir for 30 minutes. Then, warm the mixture to 30°C until the reaction starts, which is typically indicated by a change in color or temperature.

-

Temperature Control: Once the reaction has initiated, immediately cool the mixture back down to 15-20°C.

-

Main Bromine Addition: Add the remaining 45 ml of bromine dropwise, ensuring the temperature is maintained between 15-20°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

-

Quenching: After 5 hours, pour the reaction mixture into a beaker containing 1 L of ice-water and add 400 ml of DCM.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase three times with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Product Isolation: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product. The reported yield of the title compound is 220 g (97%).[2]

Characterization:

The product can be characterized by ¹H-NMR spectroscopy. The expected signals for 2-Bromo-1-(2,4-difluorophenyl)ethanone in CDCl₃ are: δ = 4.47 (s, 2H), 6.92 (mc, 1H), 7.01 (mc, 1H), 8.00 (mc, 1H).[2]

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction is exothermic and requires careful temperature control to avoid runaway reactions.

References

Application Notes and Protocols: Synthesis of 2-Bromo-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-difluoroacetophenone is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of a reactive bromine atom at the alpha-carbon to the carbonyl group, making it an excellent precursor for a variety of nucleophilic substitution reactions. This, combined with the electronic properties imparted by the two fluorine atoms on the aromatic ring, makes it a valuable intermediate in the synthesis of complex molecules, including those with enhanced biological activity and metabolic stability.[1] These application notes provide a detailed overview of the reaction mechanism for its synthesis and comprehensive experimental protocols.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from 2',4'-difluoroacetophenone typically proceeds via an acid-catalyzed α-bromination reaction. The generally accepted mechanism involves the formation of an enol intermediate, which is the rate-determining step.

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2',4'-difluoroacetophenone by an acid catalyst, commonly acetic acid or a mineral acid. This step increases the electrophilicity of the carbonyl carbon and facilitates the enolization process.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (the methyl group), leading to the formation of a nucleophilic enol intermediate.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion.

-

Deprotonation: Finally, the protonated carbonyl oxygen is deprotonated, typically by the bromide ion or another basic species in the reaction mixture, to regenerate the carbonyl group and yield the final product, this compound.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocols

Several methods can be employed for the synthesis of this compound. The choice of brominating agent and reaction conditions can influence the yield, purity, and safety of the procedure.

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This is a widely used and high-yielding method.

Materials:

-

2',4'-Difluoroacetophenone

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Ice

-

Water

-

Sodium Sulfate (anhydrous)

Procedure: [2]

-

In a reaction vessel equipped with a dropping funnel and a stirrer, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.

-

Cool the solution to 10-15°C using an ice bath.

-

Slowly add 5 ml of bromine dropwise to the cooled solution.

-

After 30 minutes, allow the mixture to warm to 30°C. Once the reaction initiates (indicated by a change in color), cool the mixture back down to 15-20°C.

-

Add a further 45 ml of bromine dropwise, maintaining the temperature between 15-20°C.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into 1 liter of ice-water and add 400 ml of DCM.

-

Separate the organic phase and wash it three times with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Quantitative Data:

| Parameter | Value |

| Yield | 97% |

| Purity | High (further purification may be performed by recrystallization or chromatography if required) |

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a solid, easier-to-handle alternative to liquid bromine. This method often requires a catalyst.

Materials:

-

2',4'-Difluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TSA) or Acidic Alumina (Al₂O₃)

-

Methanol or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

General Procedure (adaptation based on similar substrates): [3][4][5]

-

Dissolve the 2',4'-difluoroacetophenone (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid or acidic alumina.

-

Add N-bromosuccinimide (1.1-1.2 equivalents) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Expected, based on similar reactions):

| Parameter | Value |

| Yield | 80-95% |

| Reaction Time | Typically 1-4 hours |

Protocol 3: Bromination using Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a solid reagent that can also be used for α-bromination.

Materials:

-

2',4'-Difluoroacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Ethyl acetate or a mixture of chloroform and ethyl acetate

-

Round-bottom flask

General Procedure (adaptation based on similar substrates): [5]

-

In a round-bottom flask, dissolve the 2',4'-difluoroacetophenone (1 equivalent) in ethyl acetate.

-

Add Copper(II) bromide (approximately 1.2 equivalents).

-

Stir the reaction mixture at room temperature or under reflux.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, filter the mixture to remove the copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product.

Quantitative Data (Expected, based on similar reactions):

| Parameter | Value |

| Yield | Moderate to good |

| Reaction Conditions | Can often be performed at room temperature |

Data Presentation Summary

| Brominating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

| **Bromine (Br₂) ** | Acetic Acid (acts as catalyst and solvent) | Acetic Acid | 10-30°C | 6.25 h | 97%[2] | High yielding but requires careful handling of corrosive and toxic liquid bromine. |

| N-Bromosuccinimide (NBS) | p-TSA or Acidic Alumina | Methanol | Reflux | 1-4 h | ~80-95% | Solid reagent, easier and safer to handle than liquid bromine.[3][4][5] |

| Copper(II) Bromide (CuBr₂) | None | Ethyl Acetate | Room Temp. to Reflux | Variable | Moderate to Good | Solid reagent, mild reaction conditions often possible.[5] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

The Pivotal Role of 2-Bromo-2',4'-difluoroacetophenone in the Synthesis of Azole Antifungal Agents

For Immediate Release

[City, State] – [Date] – 2-Bromo-2',4'-difluoroacetophenone has emerged as a critical building block in the synthesis of pharmaceutical intermediates, particularly for the creation of potent azole antifungal drugs. Its unique chemical structure, featuring a reactive bromine atom and two fluorine substituents on the aromatic ring, makes it an ideal starting material for constructing complex heterocyclic compounds with significant therapeutic value. These application notes provide an in-depth overview of its utility, detailed experimental protocols, and the biological pathways targeted by the resulting pharmaceuticals.

Application in Pharmaceutical Intermediate Synthesis

This compound is a versatile reagent primarily employed in the synthesis of triazole-based antifungal agents like fluconazole and voriconazole. The presence of the difluorophenyl moiety is a key pharmacophore in these drugs, contributing to their enhanced efficacy and metabolic stability. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions with nitrogen-containing heterocyles, such as 1,2,4-triazole, a core component of many antifungal medications.

The primary application of this compound lies in the construction of the core structure of these antifungal drugs. The synthesis typically involves the reaction of this compound with 1,2,4-triazole to form an intermediate, which is then further elaborated to yield the final active pharmaceutical ingredient (API). The fluorinated phenyl group in the resulting molecules plays a crucial role in their binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition Pathway

Azole antifungals synthesized using this compound as a precursor function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammals. The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death or growth inhibition.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Fluconazole Intermediate)

This protocol outlines the synthesis of a key intermediate for fluconazole production from this compound.

Materials:

-

This compound

-

1H-1,2,4-Triazole

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.2 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous acetone dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).